Ethyl 2-(diethylcarbamoyl)benzoate
CAS No.: 24677-02-9
Cat. No.: VC3940816
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24677-02-9 |
---|---|
Molecular Formula | C14H19NO3 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | ethyl 2-(diethylcarbamoyl)benzoate |
Standard InChI | InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)11-9-7-8-10-12(11)14(17)18-6-3/h7-10H,4-6H2,1-3H3 |
Standard InChI Key | HJVVPRGNRXTJLA-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC |
Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC |
Introduction
Chemical Identification and Structural Properties
IUPAC Name and Synonyms
The IUPAC name for this compound is ethyl 2-(diethylcarbamoyl)benzoate. Common synonyms include:
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N,N-Diethyl-phthalamic acid ethyl ester
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Benzoic acid, 2-[(diethylamino)carbonyl]-, ethyl ester
Molecular Structure
The structure consists of a benzoate core with a diethylcarbamoyl group (-CON(Et)) at the 2-position and an ethoxycarbonyl group (-COOEt) at the 1-position. The molecular geometry facilitates both hydrophobic interactions (via the ethyl groups) and hydrogen-bonding potential (via the carbonyl and ester functionalities) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 249.30 g/mol | |
Density | 1.073 g/cm³ | |
Boiling Point | 393°C at 760 mmHg | |
Refractive Index | 1.517 | |
Flash Point | 191.5°C | |
Vapor Pressure | mmHg at 25°C |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 2-(diethylcarbamoyl)benzoate typically involves a two-step process:
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Esterification: 2-Carboxybenzoic acid is esterified with ethanol under acidic or catalytic conditions to form ethyl 2-carboxybenzoate .
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Carbamoylation: The carboxylic acid group is converted to a carbamoyl group via reaction with diethylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Example Protocol:
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Step 1: Ethyl 2-carboxybenzoate (2.00 g, 11.1 mmol) is dissolved in tetrahydrofuran (THF).
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Step 2: Diethylamine (22.2 mmol), EDC hydrochloride (4.27 g), and HOBt (3.40 g) are added. The mixture is stirred at room temperature for 2 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography .
Industrial Considerations
Industrial-scale production may employ continuous-flow reactors to enhance yield (up to 100% in optimized conditions) and reduce waste. Catalytic hydrogenation or solid acid catalysts (e.g., rare-earth oxides) are occasionally used to improve efficiency .
Reactivity and Functional Transformations
Key Reactions
Ethyl 2-(diethylcarbamoyl)benzoate participates in several characteristic reactions:
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Hydrolysis: The ester group undergoes saponification under basic conditions to yield 2-(diethylcarbamoyl)benzoic acid.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the carbamoyl group to a methylene amine.
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Nucleophilic Substitution: The carbamoyl nitrogen can react with alkyl halides to form quaternary ammonium derivatives.
Spectroscopic Characterization
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing bioactive molecules. For example, derivatives of para-aminobenzoic acid (PABA) exhibit antimicrobial and anticancer properties . Ethyl 2-(diethylcarbamoyl)benzoate may act as a building block for protease inhibitors or cholinesterase-targeting agents .
Polymer Chemistry
The carbamoyl group’s electron-withdrawing nature makes it useful in modifying polymer backbones for enhanced thermal stability. It has been explored in polyurethane and epoxy resin formulations .
Organic Synthesis
As a diethylcarbamate-protected benzoate, it is employed in Suzuki-Miyaura cross-coupling reactions to introduce aryl boronate esters .
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